1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 2-ethoxy-3-fluorobenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethoxy and fluorine groups may enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxy-3-fluorophenyl)ethanone: This compound shares a similar phenyl ring structure but differs in the presence of an ethanone group instead of a propylamine chain.
1-(3-Fluorophenyl)ethanone: Similar to the above compound but lacks the ethoxy group.
2-Ethoxy-3-fluorophenylboronic acid: Contains a boronic acid group instead of a propylamine chain.
Uniqueness
1-(2-Ethoxy-3-fluoro-phenyl)-propylamine hydrochloride is unique due to the combination of its ethoxy, fluorine, and propylamine groups. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(2-ethoxy-3-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-3-10(13)8-6-5-7-9(12)11(8)14-4-2;/h5-7,10H,3-4,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXBGBVQVJWKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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